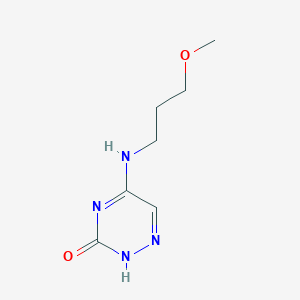
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as EPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPH is a hydrazone derivative of benzaldehyde that has shown promising results in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it is believed that 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone acts as a hydrazone derivative, which can form stable complexes with various metal ions. These complexes can be used as reagents in various chemical reactions.
Biochemical and physiological effects:
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported to have various biochemical and physiological effects. It has been shown to be an effective reagent in the synthesis of various organic compounds. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been reported to have potential applications in the field of medicinal chemistry. However, further studies are required to understand the full range of biochemical and physiological effects of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its ease of synthesis. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using simple laboratory techniques and is readily available. However, one of the limitations of using 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is its limited solubility in water. This can make it challenging to use in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the significant areas of research is the synthesis of new derivatives of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone that have improved solubility in water. Another area of research is the investigation of the potential applications of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in the field of medicinal chemistry. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has shown promising results in the synthesis of various organic compounds, and further studies are required to understand its full potential. Additionally, the mechanism of action of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood, and further studies are required to elucidate its mode of action.
Méthodes De Synthèse
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized by the reaction of 3-ethoxy-4-propoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. The purity of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is its use as a reagent in the synthesis of various organic compounds. 3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported to be an effective reagent in the synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones, which have potential applications in the field of medicinal chemistry.
Propriétés
Nom du produit |
3-Ethoxy-4-propoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Formule moléculaire |
C16H21N5O3 |
Poids moléculaire |
331.37 g/mol |
Nom IUPAC |
5-[(2E)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H21N5O3/c1-4-8-24-13-7-6-12(9-14(13)23-5-2)10-17-20-15-11(3)19-21-16(22)18-15/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,20,21,22)/b17-10+ |
Clé InChI |
WZIONJNSCBDVFC-LICLKQGHSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2C)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)


![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)
